Cynodontin

Antifungal Phytopathology Natural Product

Researchers seeking anthraquinone-based antifungals often encounter compounds lacking target specificity, while emodin and chrysophanol show no activity against Sclerotinia and Botrytis strains. Cynodontin addresses this gap as a uniquely hydroxylated scaffold (1,4,5,8-tetrahydroxy-2-methylanthraquinone) with validated, non-transferable bioactivity. • ED₅₀ values comparable to commercial fungicides dicloran and carbendazim against S. minor, S. sclerotiorum, and B. cinerea. • Structurally related anthraquinones (emodin, chrysophanol) are completely inactive against these same strains, confirming substitution-pattern specificity. • Also suited for photodynamic research (relative ¹O₂ efficiency: 0.055 vs. rose bengal) and free radical mechanism studies (SPLET/HAT).

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 476-43-7
Cat. No. B045498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCynodontin
CAS476-43-7
Synonyms1,4,5,8-Tetrahydroxy-2-methylanthraquinone;  1,4,5,8-Tetrahydroxy-2-methylanthraquinone;  NSC 114343
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O
InChIInChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3
InChIKeyNFQXCHAJWVRYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cynodontin: A Polyhydroxyanthraquinone Overview


Cynodontin (1,4,5,8-tetrahydroxy-2-methylanthraquinone) is a naturally occurring red anthraquinone pigment produced as a secondary metabolite by various fungal species, notably within the genera Curvularia, Drechslera, and Helminthosporium [1][2]. Its molecular structure is characterized by four hydroxyl groups and one methyl group on the anthraquinone scaffold, a substitution pattern that distinguishes it from related anthraquinones and is implicated in its specific biological activity profile [3]. Cynodontin has been identified as a potent in vitro inhibitor of specific phytopathogenic fungi [4][5] and is also studied for its photodynamic properties involving the generation of reactive oxygen species [6].

Cynodontin: Analogue Substitution Failure


The substitution of cynodontin with structurally similar anthraquinones (e.g., emodin, chrysophanol) is not scientifically justifiable for applications requiring its specific antifungal or photodynamic properties. Direct comparative studies have demonstrated that the presence and specific arrangement of the four hydroxyl groups and the single methyl group on the cynodontin molecule confer a unique bioactivity profile not shared by its close analogs [1][2]. In head-to-head antifungal assays, emodin and chrysophanol were completely inactive against fungal strains that were potently inhibited by cynodontin [3]. Furthermore, the photodynamic efficiency of cynodontin is markedly different from its methylated derivative, underscoring that minor structural modifications can drastically alter key functional characteristics [4]. Therefore, selecting cynodontin is not a matter of choosing an anthraquinone, but of selecting a specific molecular entity with a validated, non-transferable functional profile.

Cynodontin: Differentiated from Key Comparators


Antifungal Potency vs. Emodin & Chrysophanol

Cynodontin demonstrates potent antifungal activity against key phytopathogenic fungi, a property not shared by the related anthraquinones emodin and chrysophanol. In direct in vitro comparisons, cynodontin was a potent inhibitor of Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea, with ED50 values in the same order of magnitude as the commercial fungicides dicloran and carbendazim [1][2]. In stark contrast, the same study found that emodin and chrysophanol did not affect the growth of these cynodontin-sensitive fungi at all [1]. This demonstrates a functional divergence based on structural differences, where the specific hydroxylation pattern of cynodontin is critical for its antifungal activity [2].

Antifungal Phytopathology Natural Product

Singlet Oxygen Generation vs. Methyl Ether

The photodynamic potential of cynodontin is quantitatively distinct from its close structural analog, cynodontin-5,8-dimethylether. An experimental study using an RNO bleaching assay determined the singlet oxygen generating efficiency of cynodontin (CYN) to be 0.055, relative to the standard photosensitizer rose bengal (RB=1.0) [1][2]. In comparison, the methylated derivative cynodontin-5,8-dimethylether (CYNM) exhibited a significantly higher efficiency of 0.254 under the same conditions [1][2]. This demonstrates that the methylation of hydroxyl groups substantially enhances the compound's ability to generate singlet oxygen, a key mediator in photodynamic action.

Photodynamic Therapy Singlet Oxygen Reactive Oxygen Species

Mutagenicity Comparison: Emodin and Islandicin

The mutagenic potential of cynodontin differs from that of other hydroxylated anthraquinones in the Salmonella preincubation test. Cynodontin, characterized by four hydroxyl groups and one methyl group, was found to be only slightly mutagenic in tester strain TA2637 [1]. In contrast, emodin, alizarin, and islandicin were mutagenic in strain TA100 with S9 metabolic activation [1]. This suggests that the specific hydroxylation pattern of cynodontin may lead to a distinct and potentially less concerning genotoxicity profile compared to some structurally related anthraquinones in standard bacterial assays.

Genotoxicity Mutagenicity Safety Assessment

Predicted Antioxidant Mechanism and Enzyme Inhibition

Computational studies provide a mechanistic basis for the antioxidant activity of cynodontin, differentiating it from other antioxidants that may operate via different pathways. Density functional theory (DFT) calculations predict that cynodontin's antioxidant action in aqueous environments occurs via the Sequential Proton Loss Electron Transfer (SPLET) mechanism, whereas in non-polar environments, both SPLET and Hydrogen Atom Transfer (HAT) are competitive [1]. Furthermore, molecular docking studies indicate that cynodontin has the potential to inhibit human leukocyte elastase (HLE) through multiple interactions [1]. While not a direct comparator study, this class-level inference suggests that cynodontin's specific electron density and proton affinity, dictated by its unique hydroxyl arrangement, underpin a distinct antioxidant mechanism.

Antioxidant DFT Molecular Docking

Cynodontin: Research and Industrial Applications


Antifungal Development for Sclerotinia and Botrytis

Cynodontin is a promising lead compound for developing new antifungal agents specifically targeting Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea. Its in vitro potency, comparable to commercial fungicides like dicloran and carbendazim, combined with the complete inactivity of related anthraquinones (emodin, chrysophanol) against these same strains, validates cynodontin as a unique and potent antifungal scaffold [1][2]. Researchers can leverage this specificity to study structure-activity relationships or develop novel crop protection solutions.

Low-Efficiency Singlet Oxygen Generator for Photodynamic Research

Cynodontin is an ideal candidate for photodynamic research where a moderate and quantifiable level of singlet oxygen production is required. With a measured relative singlet oxygen generating efficiency of 0.055 (vs. rose bengal), it provides a lower baseline activity compared to its methylated derivative (CYNM, 0.254) [3][4]. This allows researchers to investigate Type II photodynamic processes with a tunable and well-characterized photosensitizer, avoiding the potentially confounding effects of a more potent ROS generator.

Structure-Specific Mutagenicity Studies of Hydroxyanthraquinones

Cynodontin serves as a valuable tool for investigating the structural determinants of mutagenicity within the anthraquinone class. Its distinct profile—being only slightly mutagenic in strain TA2637 while related compounds like emodin and islandicin are active in TA100 with S9—makes it a key comparator for dissecting how specific hydroxylation patterns influence genotoxicity [5]. This application is relevant for toxicology and medicinal chemistry programs focused on anthraquinone safety.

Mechanistic Antioxidant Research: SPLET/HAT Model

Computational evidence suggests cynodontin operates via a solvent-dependent SPLET/HAT mechanism for antioxidant action [6]. This makes it a model compound for experimental validation of computational predictions in free radical chemistry. Researchers can use cynodontin to study the transition between SPLET and HAT mechanisms in different media, providing fundamental insights into the behavior of polyhydroxylated aromatic antioxidants.

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